Molybdenum hexafluoride

Atomic Layer Deposition Chemical Vapor Deposition Volatility

Select MoF₆ for unrivaled process control in semiconductor manufacturing. Its high vapor pressure enables stable ALD delivery at 200°C for linear-growth monolayer MoS₂. In LPCVD, the absence of self-limiting growth yields thick, low-resistivity molybdenum films. As a thermal ALE etchant, it achieves 0.2–0.5 Å/cycle isotropic etching at 150–300°C without plasma damage. It also serves as a non-radioactive UF₆ surrogate for nuclear fuel cycle R&D safety studies.

Molecular Formula F6Mo
Molecular Weight 209.9 g/mol
CAS No. 7783-77-9
Cat. No. B1676692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum hexafluoride
CAS7783-77-9
SynonymsMolybdenum hexafluoride
Molecular FormulaF6Mo
Molecular Weight209.9 g/mol
Structural Identifiers
SMILESF[Mo](F)(F)(F)(F)F
InChIInChI=1S/6FH.Mo/h6*1H;/q;;;;;;+6/p-6
InChIKeyRLCOZMCCEKDUPY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Molybdenum Hexafluoride (MoF₆): A Critical Precursor for Advanced Semiconductor and 2D Material Manufacturing


Molybdenum hexafluoride (MoF₆, CAS 7783-77-9) is a transition metal hexafluoride that exists as a volatile, colorless liquid at room temperature, with a melting point of 17.5°C and a boiling point of 34.0°C [1]. As the highest fluoride of molybdenum, it exhibits an octahedral molecular geometry and is characterized by high volatility and strong oxidizing power [2]. These properties make it a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for molybdenum-containing thin films and 2D materials such as MoS₂ [3].

Why Molybdenum Hexafluoride Cannot Be Replaced by Generic Fluoride Precursors


The selection of MoF₆ over other molybdenum or tungsten precursors is dictated by a unique combination of physicochemical properties that are not interchangeable. Substituting MoF₆ with WF₆, MoCl₅, or other halides would alter critical process parameters, including vapor pressure, oxidation strength, deposition kinetics, and hydrolysis byproducts, thereby compromising film quality, process control, and device performance [1][2]. The following quantitative evidence demonstrates these non-negotiable differentiators.

Molybdenum Hexafluoride (MoF₆) Quantitative Differentiators vs. WF₆ and MoCl₅


Vapor Pressure: MoF₆ Offers Significantly Higher Volatility than MoCl₅, Enabling Efficient Low-Temperature ALD/CVD

MoF₆ exhibits a vapor pressure that is approximately two orders of magnitude higher than that of the chloride analog MoCl₅ at ambient temperature, enabling superior precursor delivery in ALD and CVD processes without the need for extensive substrate heating [1][2]. While MoF₆'s vapor pressure at 25°C can be estimated from the published vapor pressure equation [3] to be approximately 300–400 mmHg, MoCl₅ has a reported vapor pressure of only 1.75 mmHg at the same temperature . This stark difference in volatility directly impacts film growth rates and process window flexibility.

Atomic Layer Deposition Chemical Vapor Deposition Volatility

Oxidizing Power: MoF₆ is a Stronger Oxidant than WF₆ by Approximately 1 V, Impacting Reactivity and Film Purity

Electrochemical studies in anhydrous hydrogen fluoride reveal that MoF₆ is a significantly stronger oxidizing agent than its tungsten counterpart, WF₆. The difference in oxidation potential is approximately 1 V, with MoF₆ exhibiting the higher potential [1]. This quantitative difference in oxidizing power directly influences the reactivity of the precursor in deposition and etching processes, affecting film purity, nucleation density, and the ability to remove unwanted materials.

Electrochemistry Oxidation Potential Reactivity

Deposition Kinetics: MoF₆ Enables Linear Film Growth vs. Self-Limiting Inhibition with WF₆

In low-pressure chemical vapor deposition (LPCVD) of molybdenum and tungsten using their respective hexafluorides, a critical kinetic difference emerges. Molybdenum films deposited from MoF₆ grow linearly with time, whereas tungsten deposition from WF₆ is inhibited at an early stage by a self-limiting effect [1]. This inhibition in the tungsten process is attributed to the formation of nonvolatile lower tungsten fluorides (e.g., WF₅) that block further deposition; in contrast, all molybdenum subfluorides are volatile, allowing uninterrupted growth [1].

Chemical Vapor Deposition Thin Film Growth Kinetics

Hydrolysis Byproducts: MoF₆ and WF₆ Both Deposit Trioxides, but UF₆ Deposits UO₂F₂

Upon hydrolysis at ambient temperature, metal hexafluorides deposit compounds with fluorine-to-oxygen ratios dependent on the metal identity. While MoF₆ and WF₆ both deposit metal trioxides (MoO₃ and WO₃), uranium hexafluoride (UF₆) deposits uranyl fluoride (UO₂F₂) [1]. This difference in hydrolysis chemistry is critical for applications where contamination or byproduct management is a concern, such as in nuclear fuel processing or in semiconductor manufacturing where particle generation must be strictly controlled.

Hydrolysis Deposition Products Contamination Control

Optimal Application Scenarios for Molybdenum Hexafluoride Based on Quantitative Differentiation


Atomic Layer Deposition of MoS₂ Thin Films for 2D Semiconductor Devices

MoF₆ is a superior precursor for the ALD of MoS₂ due to its high vapor pressure, which ensures efficient and stable delivery at the moderate temperature of 200°C, as demonstrated by Mane et al. [1]. The linear growth kinetics observed in Mo deposition [2] translate to precise thickness control, a critical requirement for 2D semiconductor applications where monolayer uniformity dictates electronic performance. Furthermore, the stronger oxidizing power of MoF₆ compared to WF₆ [3] may facilitate in-situ cleaning or etching steps during device fabrication.

Thermal Atomic Layer Etching (ALE) of MoS₂ for Advanced Patterning

The strong fluorination capability of MoF₆, derived from its high oxidation potential [3], makes it an effective reactant for thermal ALE of MoS₂. Soares et al. demonstrated a self-limiting etch process at temperatures as low as 150–300°C, achieving etch rates of 0.5 Å/cycle for amorphous films and 0.2 Å/cycle for crystalline films [4]. This precise, isotropic etching is essential for patterning 2D materials in high-volume semiconductor manufacturing where conventional plasma etching can cause damage.

Chemical Vapor Deposition of Molybdenum Metal Films for Interconnects and Diffusion Barriers

In LPCVD applications, MoF₆ offers a distinct advantage over WF₆ for depositing molybdenum metal films. The absence of a self-limiting growth effect with MoF₆ [2] allows for the deposition of thicker, continuous films without the risk of process interruption. This is particularly valuable for creating low-resistivity molybdenum interconnects or diffusion barriers in advanced integrated circuits, where uniform and controllable film thickness over high-aspect-ratio features is paramount.

Non-Radioactive Surrogate for Uranium Hexafluoride (UF₆) in Nuclear Materials Research

Given the similar molecular properties but distinct hydrolysis products (MoO₃ vs. UO₂F₂) [5], MoF₆ serves as a non-radioactive, chemically analogous substitute for UF₆ in studying the hydrolysis, transport, and handling of metal hexafluorides relevant to nuclear fuel cycle research [5][6]. This allows for safer and more cost-effective development of containment, detection, and mitigation strategies without the radiological hazards associated with uranium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Molybdenum hexafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.